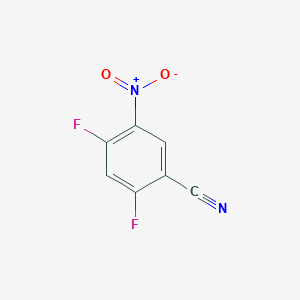

2,4-Difluoro-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREZSSGRNNMUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473731 | |

| Record name | 2,4-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67152-20-9 | |

| Record name | 2,4-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,4-Difluoro-5-nitrobenzonitrile: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4-Difluoro-5-nitrobenzonitrile (CAS No. 67152-20-9), a key chemical intermediate in pharmaceutical research. It details the compound's chemical and physical properties, structural information, and its role in the synthesis of therapeutic agents. This guide includes representative experimental protocols and visualizations to support laboratory and research applications.

Chemical Structure and Identifiers

This compound possesses a benzene ring substituted with two fluorine atoms, a nitro group, and a nitrile group. The strategic placement of these functional groups imparts unique reactivity, making it a valuable building block in medicinal chemistry.[1]

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 67152-20-9 | [2] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [2] |

| SMILES | C1=C(C(=CC(=C1--INVALID-LINK--[O-])F)F)C#N | [2] |

| InChI | InChI=1S/C7H2F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | [2] |

| InChIKey | MREZSSGRNNMUKZ-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Properties

This section details the known physicochemical properties of this compound. While comprehensive experimental data is limited in public literature, computed properties from reliable databases are provided.

Table of Physicochemical Properties

| Property | Value | Notes | Source |

| Molecular Weight | 184.10 g/mol | --- | [2] |

| Monoisotopic Mass | 184.00843363 Da | Computed | [2] |

| Melting Point | Data not available | --- | |

| Boiling Point | Data not available | --- | |

| Density | Data not available | --- | |

| Solubility | Low solubility in water | Predicted | [3] |

| XLogP3 | 1.7 | Computed | [2] |

| Polar Surface Area | 69.6 Ų | Computed | [2] |

Predicted Spectroscopic Data

-

¹H NMR: The spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the strong electron-withdrawing effects of the fluorine, nitro, and nitrile groups.

-

¹³C NMR: Resonances for the aromatic carbons would be observed, with significant splitting patterns due to carbon-fluorine coupling (C-F J-coupling). Signals for the nitrile carbon and the carbons bonded to the nitro and fluoro groups would also be present.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C≡N stretch (around 2230 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively), and C-F bond vibrations.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).

Application in Drug Discovery

This compound has emerged as a significant intermediate in the field of oncology.[1] Its primary application is as a precursor for the synthesis of tankyrase inhibitors. Tankyrases are enzymes involved in cellular processes that can contribute to tumorigenesis, making them a key target in cancer research.[1] The unique electronic properties and reactivity conferred by the fluoro and nitro substituents make this molecule an ideal starting point for building complex pharmaceutical compounds with high specificity and potency.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not widely published. However, a representative protocol can be derived from established methods for analogous compounds, such as the cyanation of an aryl halide or the nitration of a difluorobenzonitrile precursor. Below is a generalized protocol for a potential nucleophilic aromatic substitution (SNAr) to produce a derivative, a common reaction type for this class of compounds.

Representative Protocol: Nucleophilic Aromatic Substitution (SNAr)

This is a generalized protocol and should be adapted and optimized based on the specific nucleophile and laboratory conditions. A thorough risk assessment should be conducted prior to any experiment.

1. Materials and Equipment:

-

This compound (1.0 eq)

-

Nucleophile (e.g., an amine or alcohol, 1.1 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Non-nucleophilic base (e.g., K₂CO₃, DIPEA, 1.5 eq)

-

Round-bottom flask with magnetic stirrer

-

Condenser and nitrogen/argon inlet

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

2. Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound, the anhydrous solvent, and the base.

-

Addition of Nucleophile: Dissolve the nucleophile in a small amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture at room temperature.

-

Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds via selective displacement of the fluorine atom at the 4-position, which is activated by the adjacent nitro and nitrile groups.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired substituted product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-nitrobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of fluorine atoms and a nitro group on the benzonitrile scaffold imparts unique electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules, including potent enzyme inhibitors. This technical guide provides a summary of the available physical and chemical properties of this compound, alongside relevant experimental context.

Core Physical and Chemical Properties

Data Presentation

The quantitative physical and chemical data for this compound are summarized in the table below. It is important to note that experimental values for boiling point and solubility have not been found in the reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₇H₂F₂N₂O₂ | PubChem[1] |

| Molecular Weight | 184.10 g/mol | PubChem[1] |

| Melting Point | 68-70 °C | BLD Pharm |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | White to off-white powder | Ossila[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, standard laboratory procedures for determining melting point, boiling point, and solubility would be applicable.

A representative experimental protocol for the synthesis of a structurally related compound, 2-fluoro-4-nitrobenzonitrile, is described in a patent (CN101648890A). This process involves the diazotization of 2-fluoro-4-nitroaniline, followed by a bromination reaction to replace the amino group with bromine. The resulting intermediate is then subjected to cyanation using a suitable cyanide source in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to yield the final product.[3] The purification of such compounds typically involves crystallization or column chromatography.

Logical Relationships of Properties

The physical and chemical properties of this compound are interconnected. The following diagram illustrates the logical flow from its molecular structure to its observable characteristics and its role as a synthetic intermediate.

Caption: Logical flow from molecular structure to properties and application.

Representative Synthetic Workflow

As a specific, detailed experimental workflow for the synthesis of this compound was not found, a generalized workflow for the synthesis of a related nitrofluorobenzonitrile is presented below. This diagram illustrates the key steps from starting materials to the purified product, which is a common sequence in the preparation of such aromatic compounds.

Caption: A representative synthetic workflow for related compounds.

Application in Drug Discovery

This compound is a key intermediate in the synthesis of tankyrase inhibitors.[4] Tankyrases are enzymes that play a role in various cellular processes, and their inhibition is a therapeutic strategy being explored for the treatment of cancer. The unique substitution pattern of this compound allows for its elaboration into more complex molecules that can selectively bind to and inhibit the activity of these enzymes.

References

An In-depth Technical Guide to 2,4-Difluoro-5-nitrobenzonitrile (CAS 67152-20-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-5-nitrobenzonitrile (CAS: 67152-20-9), a key intermediate in pharmaceutical research, particularly in the development of oncology therapeutics. This document details its chemical and physical properties, safety information, synthesis, and its significant role in the creation of tankyrase inhibitors.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₂F₂N₂O₂. It typically appears as a light yellow solid.[1] The strategic placement of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring imparts unique reactivity, making it a valuable building block in organic synthesis.[2][3]

| Property | Value | Source(s) |

| CAS Number | 67152-20-9 | [4] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [4][5] |

| Molecular Weight | 184.10 g/mol | [4][6] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥98% to 99% min | [2][3] |

| IUPAC Name | This compound | [4][6] |

| InChI | InChI=1S/C7H2F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | [4][6] |

| SMILES | C1=C(C(=CC(=C1--INVALID-LINK--[O-])F)F)C#N | [4][6] |

Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined experimentally for specific applications.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Reaction Pathways

While specific, detailed, publicly available protocols for the synthesis of this compound are limited, the synthesis of structurally similar compounds, such as 2-fluoro-4-nitrobenzonitrile, provides insight into potential synthetic routes. One common approach involves a multi-step process starting from a readily available precursor like 3,4-difluoronitrobenzene. This can undergo ammonolysis to introduce an amine group, followed by a diazotization-bromination reaction to replace the amine with bromine. The final step would be a cyanation reaction to yield the desired benzonitrile.

A generalized synthetic pathway is illustrated below:

References

- 1. Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization [mdpi.com]

- 3. This compound, CasNo.67152-20-9 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 4. This compound | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 6. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

An In-depth Technical Guide to the Solubility and Stability of 2,4-Difluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-nitrobenzonitrile is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring two fluorine atoms, a nitro group, and a nitrile group on a benzene ring, imparts unique reactivity and physicochemical properties. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring consistent reaction kinetics, optimized purification processes, and safe handling and storage.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes qualitative solubility information, detailed protocols for stability-indicating analytical methods, and procedures for assessing its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, the properties of the closely related compound, 2,4-Difluoronitrobenzene, can provide valuable insights.

| Property | Value (for 2,4-Difluoronitrobenzene) | Reference |

| Molecular Formula | C₆H₃F₂NO₂ | [1][2] |

| Molecular Weight | 159.09 g/mol | [1][2] |

| Melting Point | 9-10 °C | [1] |

| Boiling Point | 203-204 °C | [1] |

| Density | 1.451 g/mL at 25 °C | [1] |

| Water Solubility | Insoluble | [1] |

Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | The molecule is predominantly nonpolar due to the aromatic ring and fluorine atoms. |

| Methanol | Soluble | Polar protic solvent capable of interacting with the nitro and nitrile groups. |

| Ethanol | Soluble | Similar to methanol, it can engage in hydrogen bonding and dipole-dipole interactions. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the polar functional groups. |

| Acetonitrile | Soluble | A polar aprotic solvent, and its nitrile group can interact with the molecule. |

| Dichloromethane | Soluble | A nonpolar aprotic solvent that can dissolve the aromatic compound. |

| Ethyl Acetate | Soluble | A moderately polar aprotic solvent suitable for dissolving aromatic compounds. |

| Toluene | Soluble | A nonpolar aromatic solvent that will readily dissolve the compound due to "like dissolves like". |

Note: The term "soluble" is qualitative. It is highly recommended to experimentally determine the quantitative solubility for specific applications.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetonitrile)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV system

Procedure:

-

Add an excess amount of this compound to a glass flask.

-

Add a known volume of the selected solvent to the flask.

-

Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and centrifuge it to remove any undissolved solid particles.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or g/L based on the dilution factor.

References

Spectroscopic Characterization of 2,4-Difluoro-5-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluoro-5-nitrobenzonitrile (CAS No. 67152-20-9), a key intermediate in pharmaceutical synthesis. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₂F₂N₂O₂ and a molecular weight of approximately 184.10 g/mol .[1] The strategic placement of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring imparts unique chemical properties that are leveraged in the synthesis of various pharmaceutical agents.

Spectroscopic Data Summary

While a complete, publicly available experimental dataset for this compound is limited, the following tables summarize the expected spectroscopic characteristics based on data from structurally related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following signals are anticipated.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 | d | ~7 | H-6 |

| ~7.5 | d | ~10 | H-3 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons will exhibit complex splitting patterns due to fluorine-proton couplings.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (dd) | C-F |

| ~155 (dd) | C-F |

| ~145 | C-NO₂ |

| ~130 (d) | C-H |

| ~120 (d) | C-H |

| ~115 | C-CN |

| ~105 | C-CN |

Note: Carbons attached to fluorine will appear as doublets (d) or doublets of doublets (dd) due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2240 | Medium | C≡N (Nitrile) stretch |

| ~1590, ~1350 | Strong | N-O (Nitro) asymmetric and symmetric stretch |

| ~1600, ~1500 | Medium-Weak | C=C (Aromatic) stretch |

| ~1250 | Strong | C-F (Aryl-Fluorine) stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, Electron Ionization (EI) is a common technique.

Table 4: Expected Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 184 | High | [M]⁺ (Molecular Ion) |

| 154 | Moderate | [M - NO]⁺ |

| 138 | Moderate | [M - NO₂]⁺ |

| 108 | Low | [M - NO₂ - HF]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[2][3][4][5]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Structure and key spectral data of this compound.

References

- 1. This compound | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Difluoro-5-nitrobenzonitrile

For Immediate Release

This whitepaper provides a comprehensive overview of the safety protocols and handling precautions for 2,4-Difluoro-5-nitrobenzonitrile, a key intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this guide consolidates critical safety data and outlines detailed experimental methodologies for toxicity assessment to ensure a secure laboratory environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Benzonitrile, 2,4-difluoro-5-nitro- |

| CAS Number | 67152-20-9 |

| Molecular Formula | C₇H₂F₂N₂O₂ |

| Molecular Weight | 184.10 g/mol [1] |

| Structure | (Image of the chemical structure of this compound) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. |

Signal Word: Warning[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Physical State | Solid |

| Appearance | White to off-white powder[2] |

| Odor | Not available |

| Melting Point | 76-80 °C |

| Boiling Point | Not available |

| Flash Point | Not applicable[3] |

| Solubility | Not available |

Experimental Protocols for Hazard Assessment

The hazard classifications are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the adverse effects of a substance after a single oral administration.[4]

-

Principle: A stepwise procedure is used with a small number of animals per step.[5][6] The outcome of each step (mortality or survival) determines the next dose level.[5][6]

-

Test Animals: Typically, rats are used.[7]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[5]

-

The substance is administered to a group of three animals of a single sex (usually females).[6]

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.[6]

-

Depending on the outcome, the test may be stopped, or another group of three animals is dosed at a higher or lower fixed dose level.[5]

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at specific dose levels.[4]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of a single animal in a stepwise manner.[1]

-

Test Animals: The albino rabbit is the preferred species.[1]

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.[1]

-

The exposure duration is typically 4 hours.[1]

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) for up to 14 days.[1]

-

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation or corrosion potential.[1]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control.[8]

-

Test Animals: The albino rabbit is the recommended test animal.[8]

-

Procedure:

-

Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance as an eye irritant or corrosive.[8]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.

Caption: General Laboratory Workflow for Handling this compound.

Caption: First Aid Decision-Making for Exposure to this compound.

References

- 1. oecd.org [oecd.org]

- 2. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

A Technical Guide to High-Purity 2,4-Difluoro-5-nitrobenzonitrile for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity 2,4-Difluoro-5-nitrobenzonitrile, a key intermediate in the synthesis of advanced therapeutic agents. This document details available suppliers, quantitative data, experimental protocols for its application in synthesizing tankyrase inhibitors, and the underlying biological signaling pathways.

Introduction

This compound (CAS No. 67152-20-9) is a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its unique molecular structure, featuring two fluorine atoms and a nitro group on a benzonitrile scaffold, imparts specific reactivity that is leveraged in the synthesis of complex heterocyclic compounds.[2] A primary application of this intermediate is in the synthesis of tankyrase inhibitors, which are emerging as promising therapeutics for cancers driven by the Wnt/β-catenin signaling pathway.[1][2]

Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound, with purity levels typically suitable for pharmaceutical research and development. The following table summarizes key quantitative data from a selection of suppliers to facilitate comparison.

| Supplier | Purity/Assay | Available Quantities | Price (USD) |

| Suzhou Senfeida Chemical Co., Ltd. | ≥98% | 1-999 kg | $25.00/kg (1-189 kg), $10.00/kg (190-999 kg) |

| Xiamen Hisunny Chemical Co.,Ltd | 99% | 25kg/drum, 200kg/drum | Inquire for pricing |

| NINGBO INNO PHARMCHEM CO.,LTD. | >98.0% | Inquire for availability | Inquire for pricing |

| BLD Pharm | Inquire for purity | Inquire for availability | Inquire for pricing |

| Sigma-Aldrich (for 2-Fluoro-5-nitrobenzonitrile) | 97% | 1 g | $33.00 |

| Ossila (for 2-Fluoro-5-nitrobenzonitrile) | >98% | 10 g, 25 g, 50 g | Inquire for pricing |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The data for Sigma-Aldrich and Ossila are for a related compound and are included for comparative purposes.

Application in the Synthesis of Tankyrase Inhibitors

High-purity this compound is a key starting material for the synthesis of various tankyrase inhibitors. These inhibitors often feature a quinazoline or a similar heterocyclic core. The following section provides a representative, multi-step experimental protocol for the synthesis of a 4-anilinoquinazoline derivative, a class of compounds with potential tankyrase inhibitory activity.[3]

Experimental Protocol: Synthesis of a 4-Substituted Anilino Quinazoline Derivative

This protocol is adapted from a published synthetic route for analogous compounds and illustrates a potential application of this compound in the synthesis of complex, biologically active molecules.[3]

Step 1: Synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile

-

Combine 3-hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol), potassium carbonate (16.5 g), and 4-(3-chloropropyl)morpholine (10.9 g, 66.8 mmol) in dimethylformamide (DMF, 62.5 mL).

-

Heat the mixture to 85°C and stir for 10 hours.

-

Remove the DMF under vacuum.

-

Partition the residue between tert-butyl methyl ether and water.

-

Dry the organic phase with magnesium sulfate and evaporate the solvent to yield the product as a viscous liquid.

Step 2: Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

-

Perform a nitration reaction on the product from Step 1 using a mixture of 70% nitric acid and 70% sulfuric acid (volume ratio 1:5).

-

The reaction is typically carried out at room temperature for an extended period (e.g., 50 hours).

-

Carefully quench the reaction with ice and extract the product.

Step 3: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (Key Intermediate)

-

Subject the nitro compound from Step 2 to a reduction reaction. A Dimroth rearrangement in the presence of sodium dithionite is a suitable method.[3]

-

The reaction is typically performed in a water/methanol mixture with the addition of hydrochloric acid at a temperature of 50-70°C for 2 hours.

-

Neutralize the reaction mixture and extract the amino-benzonitrile product.

Step 4: Synthesis of the Final 4-Substituted Anilino Quinazoline Derivative

-

Treat the amino-benzonitrile from Step 3 with dimethylformamide-dimethylacetal (DMF-DMA) in toluene with a catalytic amount of acetic acid. Heat the mixture to 105°C and stir for 3 hours.

-

Remove the toluene under vacuum.

-

To the residue, add acetic acid and the desired substituted (E)-4-styrylaniline.

-

Heat the mixture to 130°C and stir for 1.5-3 hours.

-

Remove the acetic acid under vacuum.

-

Add water to the residue and adjust the pH to 9 with an ammonia solution to precipitate the crude product.

-

Purify the product by recrystallization or column chromatography.

The Wnt/β-Catenin Signaling Pathway and the Role of Tankyrase Inhibitors

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1][4] Its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[1] Tankyrase 1 and 2 are enzymes that play a key role in this pathway by promoting the degradation of Axin, a central component of the β-catenin destruction complex.[1]

In the "off-state" of the Wnt pathway (absence of a Wnt ligand), the destruction complex (composed of Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4] This keeps cytoplasmic β-catenin levels low.

In the "on-state" (presence of a Wnt ligand), the ligand binds to its receptor Frizzled and co-receptor LRP5/6, leading to the recruitment of Dishevelled.[1] This inactivates the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation.[1][4]

Tankyrase inhibitors, synthesized from precursors like this compound, function by inhibiting the enzymatic activity of Tankyrase 1 and 2. This prevents the degradation of Axin, thereby stabilizing the β-catenin destruction complex and promoting the degradation of β-catenin, effectively turning the Wnt signaling pathway "off".

Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the point of intervention for tankyrase inhibitors.

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of tankyrase inhibitors.

Experimental Workflow Visualization

The synthesis of a tankyrase inhibitor from this compound involves a multi-step process. The following diagram provides a logical workflow for the synthesis and purification of a target compound.

Caption: A generalized experimental workflow for the synthesis of a tankyrase inhibitor.

Conclusion

High-purity this compound is an indispensable intermediate for researchers and professionals in the field of drug discovery and development. Its utility in the synthesis of potent tankyrase inhibitors offers a promising avenue for the development of novel cancer therapeutics that target the Wnt/β-catenin signaling pathway. This guide provides a foundational understanding of the available suppliers, synthetic applications, and biological context for the effective utilization of this important chemical building block.

References

The Role of 2,4-Difluoro-5-nitrobenzonitrile in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-nitrobenzonitrile is a key fluorinated building block in medicinal chemistry, primarily utilized as a versatile precursor for the synthesis of a variety of bioactive molecules. Its trifunctional nature, featuring reactive fluoro, nitro, and cyano groups, allows for sequential and regioselective modifications, making it an ideal starting material for the construction of complex heterocyclic scaffolds. This technical guide details the role of this compound in the development of potent kinase inhibitors, with a specific focus on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are crucial in cancer therapy.

Core Scaffold Synthesis and Elaboration

The primary utility of this compound in this context lies in its conversion to the key intermediate, 4-amino-2,5-difluorobenzonitrile. This transformation is typically achieved through the reduction of the nitro group, a standard procedure in organic synthesis. This amino-difluorobenzonitrile intermediate then serves as a crucial pharmacophore, the 2,4-difluorophenylamino moiety, which is known to interact with the hinge region of various protein kinases.

Subsequent elaboration of this intermediate, often involving the coupling with a suitable heterocyclic core, leads to the final bioactive compounds. One such core is the pyrrolo[2,1-f][1][2][3]triazine scaffold, which has been successfully employed in the development of potent VEGFR-2 inhibitors.

Application in Kinase Inhibitor Discovery: VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is therefore a clinically validated strategy in oncology. The 2,4-difluorophenylamino scaffold derived from this compound has been shown to be a critical component of potent VEGFR-2 inhibitors.

A notable example is the development of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors.[1] The introduction of the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of the pyrrolo[2,1-f][1][2][3]triazine scaffold has led to the discovery of low nanomolar inhibitors of VEGFR-2.[1]

Quantitative Data: In Vitro Potency of Pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of compounds against VEGFR-2, highlighting the structure-activity relationship (SAR) for the substituent at the 6-position of the pyrrolo[2,1-f][1][2][3]triazine core.

| Compound | R Group (at C6) | VEGFR-2 IC50 (nM) |

| 1 | -COOEt | 100 |

| 2 | -COOH | >1000 |

| 3 | -CONH2 | 200 |

| 4 | 5-methyl-1,3,4-oxadiazol-2-yl | 10 |

| 5 | 5-trifluoromethyl-1,3,4-oxadiazol-2-yl | 5 |

| 6 | 5-tert-butyl-1,3,4-oxadiazol-2-yl | 3 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1354-8.[1]

Experimental Protocols

Synthesis of 4-Amino-2,5-difluorobenzonitrile (Intermediate 1)

Reaction: Reduction of this compound

Reagents and Conditions:

-

This compound (1.0 eq)

-

Iron powder (5.0 eq)

-

Ammonium chloride (0.2 eq)

-

Ethanol/Water (4:1 mixture)

-

Reflux, 2-4 hours

Procedure:

-

To a stirred suspension of iron powder and ammonium chloride in an ethanol/water mixture, add this compound.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-amino-2,5-difluorobenzonitrile as a solid.

Synthesis of N-(4-Cyano-2,5-difluorophenyl)cyclopropanecarboxamide (Intermediate 2)

Reaction: Amidation of 4-Amino-2,5-difluorobenzonitrile

Reagents and Conditions:

-

4-Amino-2,5-difluorobenzonitrile (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.2 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

0 °C to room temperature, 2-3 hours

Procedure:

-

Dissolve 4-amino-2,5-difluorobenzonitrile in dichloromethane and cool the solution to 0 °C.

-

Add pyridine, followed by the dropwise addition of cyclopropanecarbonyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(4-cyano-2,5-difluorophenyl)cyclopropanecarboxamide.

Synthesis of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine (Final Compound)

Reaction: Nucleophilic Aromatic Substitution

Reagents and Conditions:

-

N-(4-Cyano-2,5-difluorophenyl)cyclopropanecarboxamide (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

2-Pentanol

-

Reflux, 12-18 hours

Procedure:

-

Combine N-(4-cyano-2,5-difluorophenyl)cyclopropanecarboxamide, 4-chloropyrrolo[2,1-f][1][2][3]triazine, and a catalytic amount of p-toluenesulfonic acid monohydrate in 2-pentanol.

-

Heat the mixture to reflux and stir for 12-18 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the final product.

VEGFR-2 Kinase Assay

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 enzyme. The amount of phosphorylated substrate is quantified using a specific antibody and a detection system.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Anti-phosphotyrosine antibody conjugated to a detectable label (e.g., HRP)

-

Detection reagent (e.g., TMB substrate)

-

Stop solution (e.g., H2SO4)

-

Plate reader

Procedure:

-

Coat a 96-well plate with the poly(Glu, Tyr) substrate.

-

Add the test compound at various concentrations to the wells.

-

Add the VEGFR-2 enzyme to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and wash the wells to remove unbound reagents.

-

Add the anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells to remove unbound antibody.

-

Add the detection reagent and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow

Caption: Synthetic workflow for VEGFR-2 inhibitors.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of potent kinase inhibitors. Its strategic functionalization allows for the efficient construction of key pharmacophores, such as the 2,4-difluorophenylamino moiety, which has demonstrated significant utility in the development of VEGFR-2 inhibitors for cancer therapy. The synthetic routes and biological evaluation methods outlined in this guide provide a framework for researchers in the field of drug discovery to further explore the potential of this important chemical intermediate.

References

- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

The Nitrile Group in 2,4-Difluoro-5-nitrobenzonitrile: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-5-nitrobenzonitrile is a pivotal intermediate in contemporary medicinal chemistry, serving as a cornerstone for the synthesis of targeted therapeutics, most notably tankyrase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The strategic positioning of two fluorine atoms and a nitro group on the benzonitrile framework imparts a unique electronic character to the molecule, profoundly influencing the reactivity of both the aromatic ring and the nitrile functional group. This guide provides a comprehensive technical analysis of the reactivity of the nitrile group in this compound, detailing its principal transformations, supported by quantitative data, explicit experimental protocols, and logical diagrams to elucidate its role in complex synthetic and biological pathways.

Core Reactivity of the Nitrile Group

The nitrile group (–C≡N) is characterized by a carbon-nitrogen triple bond. The high electronegativity of the nitrogen atom polarizes this bond, rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack. In the context of this compound, the potent electron-withdrawing effects of the ortho-fluoro and para-nitro substituents significantly enhance the electrophilicity of the nitrile carbon. This activation facilitates classical nitrile transformations, primarily hydrolysis and reduction, often under milder conditions and with higher efficiency than in unsubstituted benzonitrile.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid, proceeding through a carboxamide intermediate. This transformation can be catalyzed by either acid or base. Given the electron-deficient nature of the aromatic ring in this compound, the nitrile carbon is highly activated towards nucleophilic attack by water or hydroxide ions.

Under basic conditions, the reaction is initiated by the attack of a hydroxide ion on the electrophilic nitrile carbon. Subsequent protonation and tautomerization yield the amide, which is then further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture liberates the free carboxylic acid, 2,4-difluoro-5-nitrobenzoic acid.

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine (–CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. The electron-withdrawing substituents on the aromatic ring of this compound generally favor a more rapid and efficient reduction.

Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a widely used method. Alternatively, potent hydride reagents like lithium aluminum hydride (LiAlH₄) can achieve this transformation. The choice of reducing agent can be critical, especially when considering the potential for simultaneous reduction of the nitro group. Milder, more selective reagents may be employed if preservation of the nitro group is desired, though typically in the synthesis of advanced drug intermediates, both the nitrile and nitro groups are reduced in a single step or in a defined sequence to yield an amino-benzylamine derivative.

Quantitative Data on Nitrile Group Transformations

The following tables summarize quantitative data for the key reactions of the nitrile group in this compound and its close structural analogs.

| Table 1: Hydrolysis of Substituted Difluoronitrobenzonitriles | |||||

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,5-Difluoro-4-nitrobenzonitrile | 15% aq. NaOH | Water | 95 | Not Specified | 76[2] |

| 2,4-Difluorobenzoic acid (Nitration to product) | Conc. HNO₃ / Conc. H₂SO₄ | - | Not Specified | Not Specified | 98[3] |

| Table 2: Reduction of Substituted Benzonitriles | |||||

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-methyl-2-fluoro-4-nitrobenzamide | H₂, Pd/C | Methanol | Not Specified | Not Specified | 98[4] |

| 2,4-Dichlorobenzonitrile | BH(iPr)₂N / LiBH₄ | THF | 25 | 5 | 99 |

Note: While a specific yield for the nitrile reduction of this compound was not found, the reduction of related benzonitriles with electron-withdrawing groups proceeds in excellent yield. The 98% yield for the hydrogenation of a similar nitro-substituted aromatic amide provides a strong indication of the expected efficiency for the reduction of the target molecule.

Experimental Protocols

Protocol for Hydrolysis to 2,4-Difluoro-5-nitrobenzoic Acid (Adapted from a similar procedure)

This protocol is adapted from the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile.[2]

Materials:

-

This compound

-

15% (w/v) aqueous sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

-

Add the 15% aqueous NaOH solution (approx. 5 volumes relative to the nitrile).

-

Heat the stirred mixture to reflux (approximately 95-100 °C).

-

Maintain the reflux with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly add concentrated HCl with stirring in an ice bath to adjust the pH of the solution to approximately 1.

-

Pour the acidified mixture into ice water to precipitate the solid product.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2,4-difluoro-5-nitrobenzoic acid.

Protocol for Reduction to (4-Amino-2,5-difluorophenyl)methanamine (Two-step reduction)

This protocol outlines a typical two-step reduction of both the nitrile and nitro groups, a common transformation in the synthesis of drug scaffolds.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source

-

Hydrogenation vessel (e.g., Parr shaker)

-

Filtration agent (e.g., Celite)

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).

-

Agitate the mixture at room temperature until hydrogen uptake ceases, indicating the completion of the reaction. Monitor by TLC or HPLC.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (4-amino-2,5-difluorophenyl)methanamine, which can be further purified by crystallization or chromatography.

Mandatory Visualizations

Experimental Workflow for Nitrile Hydrolysis

Caption: Workflow for the basic hydrolysis of this compound.

Role in Wnt/β-Catenin Signaling Pathway

This compound is a precursor for tankyrase inhibitors. Tankyrases (TNKS) regulate the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[5][6][7]

Caption: Inhibition of Tankyrase stabilizes Axin, blocking Wnt signaling.

Conclusion

The nitrile group of this compound exhibits predictable yet enhanced reactivity due to the strong electron-withdrawing nature of the aromatic substituents. This reactivity makes it a versatile functional handle for the synthesis of complex molecules. Its efficient conversion to either a carboxylic acid or a primary amine are fundamental transformations that enable its use as a key building block in the development of targeted therapies. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this important synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Difluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Difluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2,4-Difluoro-5-nitrobenzonitrile. The document elucidates the key reactive sites of the molecule, underpinned by an understanding of its electronic properties and reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide offers a theoretical framework for predicting reactivity based on established principles of physical organic chemistry and provides detailed, adaptable experimental protocols for the synthetic modification of this versatile building block.

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a nitrile group, imparts a distinct electronic profile, making it a valuable scaffold for the synthesis of more complex molecular architectures. The presence of multiple strong electron-withdrawing groups renders the aromatic ring highly susceptible to nucleophilic attack, offering a versatile platform for the introduction of a wide range of functional groups. Understanding the specific electrophilic and nucleophilic sites within this molecule is paramount for designing efficient synthetic routes and for the rational design of novel chemical entities.

Electronic Properties and Reactive Sites

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the fluoro, nitro, and cyano substituents. These groups act in concert to significantly reduce the electron density of the benzene ring, thereby activating it towards nucleophilic aromatic substitution (SNAr).

Electrophilic Sites:

The primary electrophilic sites of this compound are the carbon atoms of the aromatic ring, particularly those bonded to the fluorine atoms. The strong inductive and mesomeric effects of the nitro and cyano groups create a significant partial positive charge on the ring carbons.

-

C4-F: The carbon at position 4 is a major electrophilic center. It is situated para to the strongly electron-withdrawing nitro group and ortho to the cyano group, both of which can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack.

-

C2-F: The carbon at position 2 is also an electrophilic site, being ortho to the nitro group. Nucleophilic attack at this position is also feasible.

-

Nitrile Carbon: The carbon atom of the nitrile group (-C≡N) is inherently electrophilic and can be susceptible to attack by strong nucleophiles, potentially leading to the formation of imines or other derivatives, although this is generally less favorable than SNAr on the activated ring.

Nucleophilic Sites:

The nucleophilic character of this compound is significantly less pronounced due to the prevalence of electron-withdrawing groups. However, potential nucleophilic sites include:

-

Oxygen Atoms of the Nitro Group: The oxygen atoms of the nitro group possess lone pairs of electrons and can act as weak nucleophiles or Lewis bases.

-

Nitrogen Atom of the Nitrile Group: The nitrogen atom of the nitrile group also has a lone pair of electrons, but its nucleophilicity is diminished by the electronegativity of the nitrogen and the triple bond.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The key question in the reactivity of this compound is the regioselectivity of nucleophilic attack: will substitution occur preferentially at the C2 or C4 position? The outcome is determined by the relative stability of the corresponding Meisenheimer intermediates.

-

Attack at C4: A nucleophile attacking the C4 position results in a Meisenheimer intermediate where the negative charge is delocalized onto the nitro group at the para position and the cyano group at the ortho position. This extensive delocalization provides significant stabilization.

-

Attack at C2: Attack at the C2 position leads to an intermediate where the negative charge is stabilized by the adjacent nitro group.

Generally, the para directing effect of the nitro group is very strong in SNAr reactions. Therefore, it is predicted that nucleophilic attack will preferentially occur at the C4 position , leading to the displacement of the fluorine atom at that position. This is further supported by studies on the analogous compound, 2,4-difluoronitrobenzene, where substitution at the C4 position is often favored. However, the choice of solvent can influence this regioselectivity; nonpolar solvents have been shown to favor ortho substitution in some cases by stabilizing a polar transition state.[1]

Caption: Predicted reaction pathways for the nucleophilic aromatic substitution on this compound.

Experimental Protocols for Nucleophilic Aromatic Substitution

The following protocols are generalized procedures for the SNAr on this compound with various nucleophiles. These are adapted from established methods for structurally similar compounds and should be optimized for specific substrates and desired outcomes.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Ammonia, Primary/Secondary Amines)

This protocol outlines a general method for the synthesis of 4-amino-2-fluoro-5-nitrobenzonitrile derivatives.

Materials:

| Reagent/Solvent | Typical Amount |

| This compound | 1.0 eq |

| Amine Nucleophile | 1.1 - 2.0 eq |

| Base (e.g., K₂CO₃, Et₃N) | 1.5 - 2.5 eq |

| Solvent (e.g., DMF, DMSO, ACN) | 5 - 10 mL/mmol |

Procedure:

-

To a stirred solution of this compound in the chosen solvent, add the amine nucleophile and the base.

-

Heat the reaction mixture to a temperature between 25-100 °C, depending on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-substituted-2-fluoro-5-nitrobenzonitrile.

Caption: General experimental workflow for the reaction of this compound with amine nucleophiles.

Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Phenols, Alcohols)

This protocol describes a general method for the synthesis of 4-aryloxy/alkoxy-2-fluoro-5-nitrobenzonitrile derivatives.

Materials:

| Reagent/Solvent | Typical Amount |

| This compound | 1.0 eq |

| Alcohol/Phenol Nucleophile | 1.1 - 1.5 eq |

| Base (e.g., K₂CO₃, NaH) | 1.2 - 2.0 eq |

| Solvent (e.g., DMF, THF, ACN) | 5 - 10 mL/mmol |

Procedure:

-

To a solution of the alcohol or phenol in the chosen solvent, add the base at 0 °C and stir for 15-30 minutes to form the alkoxide/phenoxide.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature or heat as necessary, and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by the addition of water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the pure product.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₇H₂F₂N₂O₂ |

| Molecular Weight | 184.10 g/mol [2] |

| CAS Number | 67152-20-9[2] |

Conclusion

This compound is a highly activated aromatic system with distinct electrophilic and nucleophilic sites. The primary mode of reactivity is nucleophilic aromatic substitution, with the carbon atoms attached to the fluorine atoms being the principal electrophilic centers. Theoretical considerations strongly suggest that nucleophilic attack will preferentially occur at the C4 position due to the superior stabilization of the resulting Meisenheimer intermediate by the para-nitro group and ortho-cyano group. The provided experimental protocols offer a robust starting point for the synthetic elaboration of this versatile building block, enabling the development of novel compounds for a wide range of applications in drug discovery and materials science. Further experimental and computational studies are warranted to provide a more detailed quantitative understanding of the reactivity and to explore the full synthetic potential of this molecule.

References

Methodological & Application

Synthesis of Novel Tankyrase Inhibitors Utilizing 2,4-Difluoro-5-nitrobenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of tankyrase inhibitors, starting from the readily available building block, 2,4-difluoro-5-nitrobenzonitrile. The methodologies outlined herein are based on established chemical transformations and are intended to guide researchers in the development of potent and selective inhibitors of tankyrase enzymes, which are promising targets in oncology.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making tankyrase an attractive target for therapeutic intervention. The inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin and suppresses tumor growth.

The synthetic strategy described leverages the reactivity of this compound to introduce molecular diversity through a series of robust chemical reactions, including nucleophilic aromatic substitution, nitro group reduction, and subsequent amide or biaryl bond formation.

Data Presentation

The following tables summarize the key intermediates and final compounds, along with their characterization and biological activity where available.

Table 1: Key Intermediates in the Synthesis of Tankyrase Inhibitors

| Intermediate | Structure | Synthetic Step | Reagents & Conditions | Yield (%) | Analytical Data |

| I-1 | 2-(Morpholino)-4-fluoro-5-nitrobenzonitrile | Nucleophilic Aromatic Substitution | Morpholine, DIPEA, DMSO, 80 °C | 85 | ¹H NMR, LC-MS |

| I-2 | 5-Amino-2-(morpholino)-4-fluorobenzonitrile | Nitro Group Reduction | Fe, NH₄Cl, EtOH/H₂O, Reflux | 92 | ¹H NMR, LC-MS |

Table 2: Exemplary Final Tankyrase Inhibitors and their Biological Activity

| Compound | Structure | Final Synthetic Step | Reagents & Conditions | Yield (%) | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) |

| TKI-1 | Amide product | Amide Coupling | 4-Methylbenzoic acid, HATU, DIPEA, DMF | 78 | 50 | 25 |

| TKI-2 | Biaryl product | Suzuki Coupling | (4-Methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 65 | 30 | 15 |

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of the target tankyrase inhibitors.

Protocol 1: Synthesis of Intermediate I-1: 2-(Morpholino)-4-fluoro-5-nitrobenzonitrile

This procedure describes the nucleophilic aromatic substitution of a fluorine atom on the this compound ring with morpholine.

Materials:

-

This compound

-

Morpholine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(morpholino)-4-fluoro-5-nitrobenzonitrile as a solid.

Protocol 2: Synthesis of Intermediate I-2: 5-Amino-2-(morpholino)-4-fluorobenzonitrile

This protocol details the reduction of the nitro group of intermediate I-1 to an amine.

Materials:

-

2-(Morpholino)-4-fluoro-5-nitrobenzonitrile (I-1)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Celite®

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a suspension of 2-(morpholino)-4-fluoro-5-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-2-(morpholino)-4-fluorobenzonitrile. This product is often used in the next step without further purification.

Protocol 3a: Synthesis of Final Product (TKI-1) via Amide Coupling

This protocol describes the formation of an amide bond between the amine intermediate I-2 and a carboxylic acid.

Materials:

-

5-Amino-2-(morpholino)-4-fluorobenzonitrile (I-2)

-

4-Methylbenzoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Standard work-up and purification reagents (as in Protocol 1)

Procedure:

-

To a solution of 5-amino-2-(morpholino)-4-fluorobenzonitrile (1.0 eq) and 4-methylbenzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the final amide product.

Protocol 3b: Synthesis of Final Product (TKI-2) via Suzuki Coupling

This protocol details the formation of a biaryl linkage using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-Amino-2-(morpholino)-4-fluorobenzonitrile (I-2) (after conversion of the amine to a halide or triflate, not detailed here) or a corresponding boronic acid/ester derivative. For this example, we assume a bromo-derivative of I-2 is used.

-

(4-Methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard work-up and purification reagents

Procedure:

-

In a reaction vessel, combine the bromo-derivative of the aminobenzonitrile (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) and heat the reaction to 90 °C under an inert atmosphere for 8-12 hours.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer, dry, and concentrate.

-

Purify the residue by column chromatography to yield the final biaryl product.

Visualizations

Tankyrase Signaling Pathway in Wnt/β-catenin Regulation

Caption: Role of Tankyrase in the Wnt/β-catenin signaling pathway and the effect of its inhibition.

Experimental Workflow for Tankyrase Inhibitor Synthesis

Caption: General synthetic workflow for the preparation of tankyrase inhibitors.

Application Notes: Synthesis of Heterocyclic Compounds from 2,4-Difluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction